tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate
Description
tert-Butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate (CAS: 1463522-61-3) is a cyclobutane-derived carbamate with a hydrazinecarbonyl (-CONHNH₂) substituent at the 3-position of the ring. Its molecular formula is C₁₀H₁₉N₃O₃, and it has a molecular weight of 229.3 g/mol . The compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing hydrazide-containing molecules, which are pivotal in developing protease inhibitors, chelators, or bioorthogonal probes . The stereochemistry (1r,3r) of the cyclobutyl ring imposes conformational rigidity, influencing its reactivity and binding properties in biological systems.
Properties
IUPAC Name |
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPORVNQJHDZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Applications in Synthetic Chemistry
One of the primary applications of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate is in synthetic methodologies aimed at constructing complex organic molecules. Its structure allows it to serve as a versatile building block in the synthesis of various nitrogen-containing compounds.
C–N Bond Formation
The compound has been utilized in the development of new catalytic strategies for C–N bond formation. For instance, it has been involved in photocatalyzed protocols that enable direct C–H amidation reactions. These reactions are significant for the synthesis of biologically relevant compounds, including aminoindoles, under mild conditions with excellent regioselectivity .
Medicinal Chemistry Applications
In medicinal chemistry, this compound's potential as a pharmacophore is noteworthy. The hydrazinecarbonyl moiety is known for its biological activity, which can be harnessed for drug development.
Anticancer Activity
Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. The incorporation of the this compound structure into drug candidates could enhance their efficacy against various cancer types by exploiting the mechanism of action associated with hydrazines .
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing hydrazine groups may possess neuroprotective effects. This opens avenues for exploring this compound in neurodegenerative disease research .
Case Studies
Several case studies illustrate the utility of this compound in practical applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Hydrazinecarbonyl vs. Carbamoyl Substituents
- tert-Butyl N-[(1r,3r)-3-carbamoylcyclobutyl]carbamate (CAS: 953752-69-7, C₁₀H₁₈N₂O₃) replaces the hydrazinecarbonyl group with a carbamoyl (-CONH₂) moiety. This substitution eliminates the nucleophilic NH₂ group of hydrazine, reducing its capacity for Schiff base formation or coordination chemistry. The carbamoyl derivative is more stable under acidic conditions but less reactive in conjugation reactions .
Key Data :
Halogenated Derivatives
- tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (CAS: 2306254-13-5, C₁₁H₂₀NO₂Br) features a bromomethyl (-CH₂Br) group on a cyclopentyl ring. The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) to introduce aryl or alkyl chains.
Ring Size and Stereochemical Effects
- Cyclobutyl vs. Cyclopentyl Rings :
- Cyclobutyl rings (e.g., target compound) exhibit higher ring strain and smaller cavity size, favoring planar conformations. This strain enhances reactivity in ring-opening reactions .
- Cyclopentyl analogs (e.g., tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate , CAS: 1260589-93-2) reduce strain but introduce greater flexibility, which can improve solubility and metabolic stability .
Stereochemical Variants
- tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) demonstrates how stereochemistry alters hydrogen-bonding capacity. The (1R,3S) configuration positions the hydroxyl group axially, affecting interactions with enzymatic active sites compared to equatorial orientations .
Electrophilic Groups
- tert-Butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate (CAS: 877964-32-4) contains a sulfonyl chloride (-SO₂Cl) group, enabling sulfonamide bond formation with amines. This reactivity is exploited in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors .
Aminoethyl and Hydroxymethyl Derivatives
- tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7) introduces a primary amine, enhancing water solubility and enabling pH-dependent charge modulation. Such derivatives are critical for ion channel modulators .
- tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate (CAS: 137076-22-3) leverages a hydroxymethyl group for glycosylation or esterification, expanding utility in prodrug design .
Biological Activity
tert-butyl N-[(1R,3R)-3-(hydrazinecarbonyl)cyclobutyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2231021-73-9
- Molecular Formula : C10H19N3O3
- Molecular Weight : 229.28 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydrazinecarbonyl moiety is known for its reactivity and potential to form covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzymatic activities and cellular pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on hydrazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .
Anticancer Activity
Preliminary studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Specific investigations into this compound could elucidate its potential as an anticancer agent.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting proteases or kinases involved in cancer progression. The presence of the carbamate group is conducive to forming stable interactions with active sites of enzymes, potentially leading to inhibition .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Apoptosis Induction in Cancer Cells | Showed increased ROS levels leading to apoptosis in cultured cancer cell lines. |
| Enzyme Inhibition Assays | Indicated potential inhibition of specific kinases involved in cell signaling pathways related to cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
